molecular formula C28H22Cl2F3N3O B10904203 [2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B10904203
M. Wt: 544.4 g/mol
InChI Key: ZHDXUCMNJCSNPC-UHFFFAOYSA-N
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Description

[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with dichlorophenyl and methyl groups, as well as a piperazine ring substituted with a trifluoromethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of [2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Substitution Reactions: The dichlorophenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the quinoline core through nucleophilic substitution reactions.

    Final Coupling: The final step involves the coupling of the quinoline-piperazine intermediate with the trifluoromethylphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Chemical Reactions Analysis

[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as amines or thiols can replace the trifluoromethylphenyl group.

    Coupling Reactions: The compound can participate in various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form more complex derivatives.

Scientific Research Applications

[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and pharmacological properties. It has shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.

    Chemical Biology: The compound is employed in chemical biology to investigate the structure-activity relationships of quinoline-based compounds and to develop new chemical probes for biological studies.

    Industrial Applications: The compound is explored for its potential use in industrial applications, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the disease being targeted.

Comparison with Similar Compounds

[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain a quinoline core, are well-known for their antimalarial properties. this compound has a more complex structure and different pharmacological properties.

    Piperazine Derivatives: Compounds like piperazine and its derivatives are commonly used as anthelmintic agents. The presence of the trifluoromethylphenyl group in this compound imparts unique chemical and biological properties.

    Trifluoromethylphenyl Derivatives: Compounds containing the trifluoromethylphenyl group, such as fluoxetine, are known for their antidepressant activity. The combination of this group with the quinoline and piperazine moieties in this compound results in a compound with distinct pharmacological potential.

Properties

Molecular Formula

C28H22Cl2F3N3O

Molecular Weight

544.4 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H22Cl2F3N3O/c1-17-25(22-7-2-3-8-24(22)34-26(17)21-10-9-19(29)16-23(21)30)27(37)36-13-11-35(12-14-36)20-6-4-5-18(15-20)28(31,32)33/h2-10,15-16H,11-14H2,1H3

InChI Key

ZHDXUCMNJCSNPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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